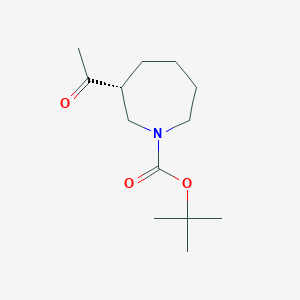

tert-Butyl (R)-3-acetylazepane-1-carboxylate

Description

Properties

Molecular Formula |

C13H23NO3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

tert-butyl (3R)-3-acetylazepane-1-carboxylate |

InChI |

InChI=1S/C13H23NO3/c1-10(15)11-7-5-6-8-14(9-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3/t11-/m1/s1 |

InChI Key |

QUGHWYDAHLLZSD-LLVKDONJSA-N |

Isomeric SMILES |

CC(=O)[C@@H]1CCCCN(C1)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(=O)C1CCCCN(C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: Boc-Protected Azepane

- The starting point is often tert-butyl (3R)-3-aminoazepane-1-carboxylate , which can be prepared by Boc protection of (R)-3-aminoazepane.

- Boc protection is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc_2O) in the presence of a base such as triethylamine in an organic solvent like dichloromethane at 0–25 °C.

- This step yields the tert-butyl (R)-3-aminoazepane-1-carboxylate intermediate with high stereochemical integrity.

Introduction of the Acetyl Group at the 3-Position

- The acetylation at the 3-position can be performed by oxidation of the 3-amino group to a ketone or direct acylation .

- One approach involves converting the 3-amino group to a hydroxyl group (via oxidation or substitution), followed by oxidation to the ketone (acetyl group).

- For example, reduction of a 3-oxoazepane intermediate with sodium borohydride (NaBH_4) in methanol at 0 °C yields the corresponding 3-hydroxyazepane derivative, which can be further oxidized to the acetyl compound.

- Alternatively, direct acylation of the 3-amino group with acetyl chloride or acetic anhydride under controlled conditions can yield the 3-acetyl derivative.

Purification and Characterization

- The crude product is typically purified by flash column chromatography on silica gel using solvent systems such as ethyl acetate/isooctane or dichloromethane/methanol gradients.

- The purified compound is characterized by mass spectrometry (MS), nuclear magnetic resonance (NMR), and melting point analysis to confirm structure and purity.

Representative Experimental Data Table

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection of (R)-3-aminoazepane | Boc_2O, triethylamine, DCM, 0–25 °C, 2 h | 85–95 | High stereochemical retention |

| Reduction of 3-oxo intermediate to 3-hydroxyazepane | NaBH_4, MeOH, 0 °C, 1 h | 87 | Monitored by TLC, pH adjusted post-reaction |

| Oxidation to 3-acetyl derivative | PCC or Dess–Martin periodinane, DCM, RT | 70–80 | Controlled to avoid overoxidation |

| Purification | Silica gel chromatography, EtOAc/isooctane | — | Yields depend on scale and purity |

Research Findings and Optimization Notes

- Stereoselectivity: The (R)-configuration is maintained throughout the synthesis by starting from enantiomerically pure aminoazepane and using mild reaction conditions to avoid racemization.

- Reaction conditions: Low temperatures (0–5 °C) during Boc protection and reduction steps minimize side reactions and improve yield.

- Purification: Flash chromatography is effective for isolating the target compound with high purity; solvent polarity gradients are optimized based on intermediate polarity.

- Alternative methods: Some patents describe condensation reactions involving N-Boc amino acids and amines under mild conditions to form Boc-protected azepane derivatives, which can be further functionalized.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-3-acetylazepane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group is known for its stability, but it can be cleaved under specific conditions, such as in the presence of strong acids or bases .

Common Reagents and Conditions

Common reagents used in the reactions of tert-Butyl ®-3-acetylazepane-1-carboxylate include sulfuric acid, sodium hydroxide, and various oxidizing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and reaction times to ensure optimal yields .

Major Products Formed

The major products formed from the reactions of tert-Butyl ®-3-acetylazepane-1-carboxylate depend on the specific reaction conditions. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

Organic Synthesis Applications

- Reactivity Patterns : The compound can undergo several types of chemical reactions that make it useful in organic synthesis. Its ester functional group allows for transformations such as hydrolysis and transesterification, which are essential for modifying its structure to create derivatives with tailored properties.

- tert-Butylation Reactions : The tert-butyl group can be introduced into other compounds through selective reactions, enhancing the stability and solubility of the resultant products. Recent studies have reported efficient methods for tert-butylation of amino acids and carboxylic acids using this compound as a precursor .

Comparative Analysis with Related Compounds

To better understand the unique properties of tert-butyl (R)-3-acetylazepane-1-carboxylate, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| tert-Butyl (S)-3-acetylazepane-1-carboxylate | Stereoisomer of tert-butyl (R) variant | Potentially different biological activity due to chirality |

| tert-Butyl 4-acetyl-4-methylpiperidine-1-carboxylate | Different ring structure (piperidine) | Varies in reactivity due to distinct ring dynamics |

| tert-Butyl 2-methyl-3-oxoazetidine-1-carboxylate | Contains an oxo group | Unique reactivity due to carbonyl presence |

This table illustrates how the structural variations among these compounds can lead to different reactivity patterns and potential applications.

Case Studies and Research Findings

Several case studies highlight the utility of this compound in research:

- Medicinal Chemistry Studies : Research has shown that incorporating the tert-butyl group into drug candidates can lead to improved metabolic stability and bioavailability . This has been documented in studies comparing various substituents on drug analogs.

- Synthesis of Bioactive Compounds : Studies have demonstrated successful synthesis pathways using this compound as a starting material for creating complex molecules with potential therapeutic effects .

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-acetylazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the azepane ring and acetyl group contribute to its overall chemical behavior . The compound’s effects are mediated through its interactions with enzymes and other biomolecules, leading to various biochemical outcomes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares tert-butyl (R)-3-acetylazepane-1-carboxylate with structurally related azepane derivatives, highlighting key substituents and properties:

*Molecular weights are approximate and calculated based on substituents.

Physicochemical Properties

- Solubility : Hydroxyl-containing derivatives (e.g., 1-Boc-4-hydroxy-3-methylazepane) exhibit higher aqueous solubility due to hydrogen bonding . In contrast, the acetylated compound is more soluble in organic solvents.

- Stability : The Boc group confers stability under basic conditions, while the acetyl ester may hydrolyze under acidic or enzymatic conditions.

Biological Activity

tert-Butyl (R)-3-acetylazepane-1-carboxylate is a chemical compound classified as an ester, featuring a tert-butyl group and an azepane ring. Its molecular formula is with a molecular weight of 241.33 g/mol. This compound has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

The structure of this compound includes:

- tert-butyl group : A bulky substituent that influences steric properties.

- Azepane ring : A seven-membered nitrogen-containing ring that contributes to the compound's reactivity.

- Acetyl and carboxylate functionalities : These groups enhance the compound's potential for various chemical reactions.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 241.33 g/mol |

| Functional Groups | Acetyl, Carboxylate |

| Ring Structure | Azepane |

Biological Activity

Research into the biological activity of this compound is still in its early stages, but several studies suggest potential applications:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . While specific data on this compound is limited, its structural similarities to known antibacterial agents suggest it may possess similar activities.

- Medicinal Chemistry Applications : The presence of the azepane ring and functional groups allows for modifications that could lead to derivatives with enhanced biological activities. Compounds with azepane structures have been explored for their potential roles in drug development, particularly in targeting central nervous system disorders .

- Potential for Synthesis of Bioactive Molecules : The chemical behavior of this compound can be characterized by several types of reactions, making it a useful building block in organic synthesis aimed at creating bioactive molecules .

Case Studies

While specific case studies on this compound are sparse, related compounds have been investigated:

- A study evaluated various tert-butyl esters for their antimicrobial properties, noting significant activity against resistant bacterial strains . This suggests that derivatives of this compound could be explored for similar applications.

- Another research effort focused on the synthesis of azepane derivatives and their pharmacological evaluations, highlighting their potential as anxiolytics and antidepressants . Such findings indicate a promising avenue for further investigation into the pharmacological effects of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.